molecular formula C11H11NO2 B8811032 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B8811032
M. Wt: 189.21 g/mol
InChI Key: WGPTVEZJYRFEGT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and amines or nitrile precursors under basic conditions. For example, using ethanol or methanol as solvents with catalysts like sodium hydroxide or potassium carbonate enhances reaction efficiency. Temperature control (60–80°C) and pH adjustments (neutral to slightly basic) are critical to minimize side products like imine intermediates. Post-reaction purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the conjugated enenitrile system, methoxy groups (δ ~3.8 ppm for OCH3_3), and aromatic protons (δ ~6.5–7.5 ppm).
  • IR Spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1250 cm1^{-1} (C-O-C stretch for methoxy groups) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 203.1 (C11_{11}H11_{11}NO2_2).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The electron-donating methoxy groups at the 3- and 4-positions activate the phenyl ring, enhancing electrophilic aromatic substitution (EAS) at the ortho and para positions. For nucleophilic additions to the nitrile group, steric hindrance from the methoxy substituents may slow reactivity. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Comparative experiments with analogs (e.g., 3,4-dichlorophenyl derivatives) highlight electronic vs. steric contributions .

Q. What strategies mitigate side reactions during the synthesis of this compound, such as polymerization or over-oxidation?

  • Methodological Answer :

  • Controlled Solvent Polarity : Use aprotic solvents (e.g., DMF or acetonitrile) to reduce nucleophilic attack on the nitrile group.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the enenitrile moiety.
  • Catalyst Optimization : Transition-metal catalysts (e.g., CuCl2_2) suppress undesired radical pathways.
  • Low-Temperature Quenching : Rapid cooling post-reaction minimizes thermal degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, IC50_{50} protocols).
  • Structural Confirmation : Verify compound purity and stability (e.g., degradation products may skew results).
  • Comparative Analysis : Test structural analogs (e.g., 3,4-diethoxyphenyl derivatives) to isolate substituent effects.
  • Computational Docking : Use molecular dynamics simulations to assess binding affinity variations across receptor isoforms .

Q. What are the stability profiles of this compound under varying environmental conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) identifies exothermic peaks.
  • Photostability : UV exposure (λ < 300 nm) induces cis-trans isomerization; store in amber vials.
  • Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions (pH < 3 or >10); monitor via pH-stat titration.
  • Long-Term Storage : Store at −20°C under desiccation (≤5% humidity) to prevent nitrile group hydration .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C11H11NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,1-2H3

InChI Key

WGPTVEZJYRFEGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dimethoxy-cinnamic acid amidoxime used as starting material was prepared by the reaction of 3,4-dimethoxycinnamonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3,4-dimethoxycinnamonitrile was obtained from 3,4-dimethoxybenzaldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
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